![molecular formula C8H13NO4 B1469443 1-Carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester CAS No. 1427195-40-1](/img/structure/B1469443.png)
1-Carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester
Overview
Description
“1-Carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1427195-40-1 . It has a molecular weight of 187.2 and its IUPAC name is 2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a white solid .Scientific Research Applications
Enantiopure Synthesis of Stereoisomers
A study by Avenoza et al. (2003) utilized a retro-Dieckmann reaction on N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester to synthesize enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters. These intermediates facilitated the development of concise syntheses for all four stereoisomers of carbapenam-3-carboxylic acid methyl esters, highlighting the importance of such chemical entities in stereochemistry and synthetic organic chemistry (Avenoza et al., 2003).
Synthesis and Structural Studies
Li-qun Shen et al. (2012) synthesized and characterized two new pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs. Through spectroscopic analyses and theoretical calculations, they provided insights into the structural and thermodynamic properties of these compounds, demonstrating their potential in various chemical and pharmaceutical applications (Li-qun Shen et al., 2012).
Novel Cycloaddition Reactions
Research by Cheng et al. (2001) explored a [2 + 3] cycloaddition pathway using iminodiacetic acid methyl ester and maleimides to yield pyrrolidine derivatives. This method, featuring high stereoselectivity and various sensitizers, underscores the versatility of 1-carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester derivatives in synthesizing complex heterocyclic compounds with potential applications in materials science and drug development (Cheng et al., 2001).
Chemoenzymatic Approaches
A chemoenzymatic approach by Felluga et al. (2001) showcased the synthesis of enantiomerically pure aza analogues of paraconic acid methyl ester and both enantiomers of methyl β-proline. This highlights the role of this compound in asymmetric synthesis, offering pathways to produce enantiopure compounds for pharmaceutical applications (Felluga et al., 2001).
properties
IUPAC Name |
2-(3-methoxycarbonylpyrrolidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXHZAFNUHWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247514 | |
Record name | 1-Pyrrolidineacetic acid, 3-(methoxycarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427195-40-1 | |
Record name | 1-Pyrrolidineacetic acid, 3-(methoxycarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidineacetic acid, 3-(methoxycarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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